
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by its unique structure, which includes an aminoethyl group and a propan-2-yl group attached to a cyclohexanol ring. It is primarily used in research and development projects due to its versatile chemical properties .
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol involves several steps, typically starting with the preparation of the cyclohexanol ring, followed by the introduction of the aminoethyl and propan-2-yl groups. Common synthetic routes include:
Reduction of Ketones: The cyclohexanol ring can be synthesized by reducing cyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The aminoethyl group can be introduced through a nucleophilic substitution reaction using ethylenediamine.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, often using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the cyclohexanol ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol can be compared with similar compounds such as:
1-(2-Aminoethyl)-2-(propan-2-yl)cyclohexan-1-ol: This compound has a similar structure but with the propan-2-yl group attached to a different position on the cyclohexanol ring.
1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol: Another isomer with the propan-2-yl group attached to yet another position.
The uniqueness of this compound lies in its specific structural configuration, which can lead to different chemical and biological properties compared to its isomers.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-3-5-11(13,6-4-10)7-8-12/h9-10,13H,3-8,12H2,1-2H3 |
Clé InChI |
ARWAFQIZKPEBNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




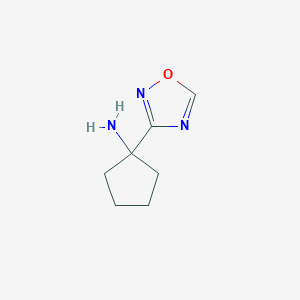
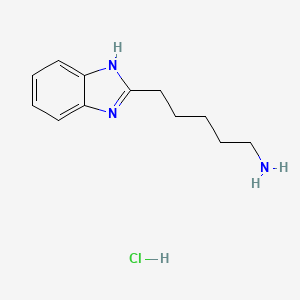
![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)
![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)

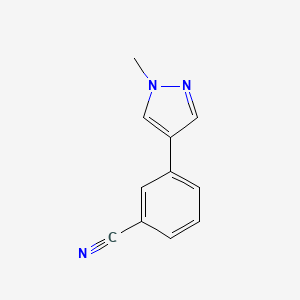
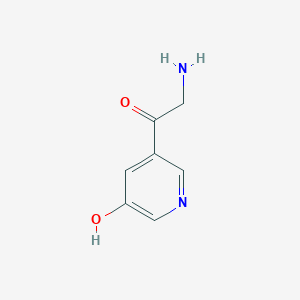
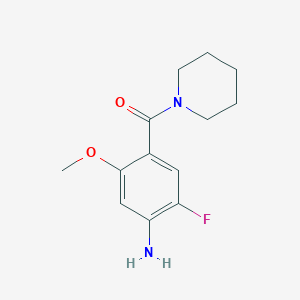
![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)


